5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(1,2,4-triazol-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-6-2-3-7(14-6)8(13)11-12-4-9-10-5-12/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWLQDXWAIDSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388026 | |
| Record name | ST50939347 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830342-77-3 | |
| Record name | ST50939347 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with methyl isothiocyanate to form the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H8N4OS
- Molecular Weight : 208.24 g/mol
- CAS Number : 830342-77-3
The compound features a thiophene ring substituted with a triazole moiety, which is known for its diverse biological activities. The presence of the thiophene and triazole structures contributes to its potential as a pharmacologically active agent.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide have shown effectiveness against various bacterial strains:
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivative A | Inhibitory against E. coli | |
| Triazole Derivative B | Effective against S. aureus |
Anticancer Properties
The anticancer potential of this compound has been investigated through structure-activity relationship (SAR) studies. Modifications to the phenyl rings can enhance cytotoxicity against cancer cell lines. A notable study demonstrated cytotoxic effects on human cancer cell lines such as:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | MCF-7 (breast cancer) | 10 ± 2 | |
| Compound 2 | A549 (lung cancer) | 15 ± 3 |
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes linked to various diseases, such as xanthine oxidase. This inhibition suggests potential applications in treating conditions like gout and other inflammatory diseases.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Combining thiophene derivatives with triazole precursors under acidic or basic conditions.
- Substitution Reactions : Utilizing nucleophilic substitution mechanisms to introduce the triazole moiety onto the thiophene framework.
These synthetic routes are critical for producing derivatives with enhanced biological activities.
Case Study 1: Antibacterial Efficacy
In a controlled study, various derivatives of the compound were tested against resistant strains of bacteria. The results indicated that modifications to the thiophene ring significantly affected antimicrobial potency, highlighting the importance of structural optimization in drug design.
Case Study 2: Anticancer Activity Assessment
A series of analogs were synthesized and evaluated for their anticancer activity against multiple cell lines. The findings suggested that specific substitutions at the triazole position led to improved cytotoxic effects, paving the way for further development of targeted cancer therapies.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are heavily influenced by its substituents. Below is a comparison with key analogs:
Table 1: Structural Features of Selected Thiophene-Carboxamide Derivatives
Key Observations :
- Heterocyclic Moieties : The triazole and thiazole rings in the target compound and analog improve hydrogen-bonding capacity, critical for target binding (e.g., enzyme inhibition).
- Hydrophobic Substituents : Adamantyl groups enhance lipophilicity, favoring blood-brain barrier penetration but may reduce aqueous solubility.
Key Observations :
Biological Activity
5-Methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₄OS. The compound features a thiophene ring and a triazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₄OS |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles, including those similar to this compound, showed promising activity against various bacterial strains. The mechanism involves the inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal membranes.
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 : 12 µM
- Mechanism : Induction of apoptosis via ROS accumulation.
Case Studies
- Study on Trypanosoma cruzi : A recent study explored the potential of triazole derivatives as inhibitors of triosephosphate isomerase (TIM), an enzyme crucial for the survival of Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited selective inhibition at low micromolar concentrations, demonstrating its potential as a therapeutic agent against parasitic infections .
- Antitumor Activity : In research focusing on various thiazole and triazole compounds, it was found that modifications in the thiophene and triazole moieties significantly enhanced cytotoxicity against cancer cells. The presence of electron-donating groups like methyl at specific positions was crucial for increased activity .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Induction of Apoptosis : By increasing ROS levels within cells, it can trigger apoptotic pathways leading to cancer cell death.
Q & A
Q. What are the standard synthetic routes for 5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Reaction of thiophene-2-carboxylic acid derivatives with 4-amino-1,2,4-triazole under basic conditions.
- Coupling reactions : Use of coupling agents like EDCI/HOBt to form the amide bond between the thiophene and triazole moieties.
- Solvent optimization : Ethanol or DMF is commonly used for reflux conditions (60–80°C, 12–24 hours) to achieve yields of 65–80% . Characterization relies on NMR spectroscopy (¹H and ¹³C), IR (to confirm C=O and N-H stretches), and mass spectrometry (to verify molecular ion peaks) .
Q. How is the molecular structure of this compound confirmed experimentally?
Key methods include:
- Single-crystal X-ray diffraction : Utilizes SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional angles .
- Spectroscopic cross-validation : NMR chemical shifts (e.g., thiophene protons at δ 7.2–7.8 ppm) and IR absorption bands (e.g., C=O at ~1680 cm⁻¹) must align with computational predictions .
- Elemental analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yields by 10–15% .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in heterocyclic systems .
- Purification techniques : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures improves purity to >95% .
Q. How are crystallographic data contradictions resolved (e.g., disordered atoms or twinning)?
- Twinning analysis : SHELXD and TWIN laws in SHELX are used to model twinned crystals, with R-factor convergence below 5% .
- Disorder modeling : Partial occupancy refinement for disordered atoms (e.g., solvent molecules) using restraints on bond distances and angles .
- High-resolution data : Collecting data at low temperature (100 K) minimizes thermal motion artifacts .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
- Analog synthesis : Introduce substituents at the triazole (e.g., methyl, phenyl) or thiophene (e.g., halogens) positions and compare bioactivity .
- Computational docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase IX .
- Statistical modeling : QSAR studies using Hammett constants or logP values correlate substituent effects with activity .
Q. How is biological activity evaluated in vitro?
- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., carbonic anhydrase) using fluorometric or colorimetric methods .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices .
Q. How can stability under physiological conditions be assessed?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions (pH 2–12), then monitor degradation via HPLC .
- Metabolite identification : Incubate with liver microsomes and analyze metabolites using LC-MS/MS .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
